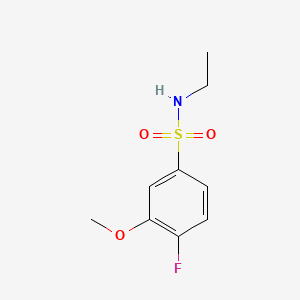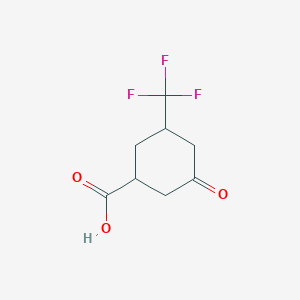![molecular formula C21H19F2N5OS B2510151 5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-27-3](/img/structure/B2510151.png)
5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains several functional groups, including a thiazolo[3,2-b][1,2,4]triazol-6-ol core, a piperazine ring, and two fluorophenyl groups .
Synthesis Analysis
The synthesis of similar compounds often involves a series of reactions, including aminomethylation . In one study, a series of benzimidazole derivatives were synthesized and isolated . Their structures were elucidated by 1H-NMR and IR spectroscopic techniques besides HRMS .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule . Additionally, LC-MS can provide the molecular weight of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. For instance, the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point can be determined experimentally . Spectroscopic techniques like NMR can provide information about the chemical environment of atoms in the molecule .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Biological Activities
Research has demonstrated the microwave-assisted synthesis of hybrid molecules containing elements similar to 5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol. These molecules, involving penicillanic acid or cephalosporanic acid moieties, exhibit antimicrobial, antilipase, and antiurease activities. Some compounds in this category have shown good to moderate antimicrobial activity against various test microorganisms, with specific compounds demonstrating significant antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Antimicrobial Properties of Triazole Derivatives
Another study focused on synthesizing new 1,2,4-triazole derivatives, which were then tested for their antimicrobial activities. These efforts have led to the identification of compounds with good or moderate activities against various microorganisms, highlighting the potential of such derivatives in addressing microbial resistance (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Thiazolidinones as Antimicrobial Agents
Research into thiazolidinone derivatives has yielded a novel series of compounds with significant antimicrobial activity against a range of bacteria and fungi. These studies underscore the therapeutic potential of thiazolidinone-based compounds in treating infectious diseases (Patel, Patel, Kumari, & Patel, 2012).
Azole Derivatives and Antimicrobial Activity
A study on the design and synthesis of azole derivatives, including 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole compounds, has shown that these compounds possess antimicrobial activities. This research indicates the utility of azole derivatives in developing new antimicrobial agents (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).
Synthesis and Antimicrobial Evaluation of Thiadiazoles
Investigations into 2-[(substitutedphenyl)-5-(1-phenyl-3-(piperazinyl)pyrido[3,2-f]quinazolin-4(1H)-yl]-1,3,4-thiadiazoles have shown significant antibacterial and antifungal activities against a wide range of pathogens, demonstrating the potential of these compounds in antimicrobial therapy (Ram, Dubey, & Chaudhary, 2016).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound interacts with ENTs, showing more selectivity towards ENT2 than ENT1 . It inhibits the function of these transporters, reducing the maximum rate of uridine uptake without affecting the Michaelis constant (Km) . This suggests that the compound acts as a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the transport of nucleosides across the cell membrane, which can impact various biochemical pathways. For instance, it can influence nucleotide synthesis and the regulation of adenosine function . The specific pathways affected would depend on the cell type and the physiological or pathological context.
Pharmacokinetics
Its interaction with ents suggests it can cross cell membranes
Result of Action
The compound’s action results in the inhibition of ENTs, reducing the transport of nucleosides across the cell membrane . This can affect cellular processes that depend on nucleoside transport, such as nucleotide synthesis and adenosine regulation .
Biochemische Analyse
Biochemical Properties
This compound has a molecular weight of 342.4 g/mol and a computed XLogP3-AA value of 2.2. It has one hydrogen bond donor count and five hydrogen bond acceptor counts. The compound has a rotatable bond count of 6. Its exact mass and monoisotopic mass are 342.18558953 g/mol. The topological polar surface area is 48.5 Ų.
Cellular Effects
Investigation of the cytotoxicity profile of 5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol showed that all 10α-Ɣ have IC 50 values higher than 50 μM on the tested cell line .
Molecular Mechanism
The intermediates were obtained by a condensation reaction between the 2-bromo-1- (4-bromophenyl)ethanone and the substituted phenylpiperazine, adding 1.5 times of potassium carbonate in acetonitrile . In the second step, the reduction of intermediates with sodium borohydride in ethanol leads to the formation of this compound .
Temporal Effects in Laboratory Settings
The compound exhibited antinociceptive efficacy in both the rat complete Freund’s adjuvant–induced radiant heat hypersensitivity and chronic constriction injury–induced cold hypersensitivity models of inflammatory and neuropathic pain .
Dosage Effects in Animal Models
In rodent brain, this compound time- and dose-dependently bound to MAGL, indirectly led to CB1 occupancy by raising 2-AG levels, and raised norepinephrine levels in cortex .
Metabolic Pathways
Compound 4 was converted into this compound through oxidative aromatization reaction .
Eigenschaften
IUPAC Name |
5-[(4-fluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N5OS/c22-15-7-5-14(6-8-15)18(19-20(29)28-21(30-19)24-13-25-28)27-11-9-26(10-12-27)17-4-2-1-3-16(17)23/h1-8,13,18,29H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYLHFQXSQEENZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(C3=CC=C(C=C3)F)C4=C(N5C(=NC=N5)S4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
methylidene}-2,3-dihydropyridin-3-one](/img/structure/B2510068.png)


![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2510074.png)
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(thiophene-2-sulfonyl)ethan-1-one](/img/structure/B2510076.png)

![3-Chloro-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2510083.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2510085.png)
![1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxamide](/img/structure/B2510086.png)
![8-(2,4-dimethylphenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2510087.png)



